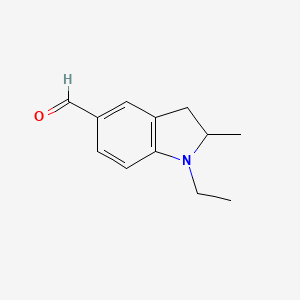

1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Vorbereitungsmethoden

The synthesis of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group into a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is C₁₂H₁₅NO, with a molar mass of approximately 189.25 g/mol. The compound features an ethyl group and a methyl group attached to the indole ring, along with an aldehyde functional group at the 5-position. This unique combination of functional groups contributes to its distinct biological activities and potential applications in various fields.

Medicinal Chemistry

Indole derivatives, including this compound, have been associated with a variety of biological activities. The compound's interactions with enzymes and receptors are crucial for understanding its therapeutic potential. Research indicates that compounds with similar structures exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Case Studies: Biological Evaluations

Several studies have highlighted the biological evaluation of indole derivatives:

- Antimicrobial Activity : Indole derivatives have shown promising results against various bacterial strains. For instance, compounds similar to this compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating their potential as antibacterial agents .

- Anticancer Properties : The structural characteristics of indoles make them suitable candidates for anticancer drug development. Certain analogues have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Synthetic Organic Chemistry

The synthesis of this compound can be achieved through several methods involving modifications of existing indole structures or employing different reagents to introduce the ethyl and methyl groups effectively.

Synthetic Routes

Research Applications

The compound's unique structure allows it to serve as a precursor in synthesizing other biologically active compounds. Its aldehyde functional group is particularly useful in C–C and C–N coupling reactions, making it a valuable intermediate in synthetic organic chemistry.

Potential Research Directions

Research into this compound may focus on:

- Mechanism of Action : Understanding how this compound interacts at the molecular level with biological systems.

- Development of New Therapeutics : Leveraging its structural features to create novel drugs targeting specific diseases.

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, they can inhibit enzymes involved in cancer cell proliferation or modulate immune responses .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:

1H-Indole-3-carbaldehyde: Similar in structure but lacks the ethyl and methyl groups, leading to different chemical and biological properties.

2-Methyl-1H-indole-3-carbaldehyde: Similar but with a different substitution pattern, affecting its reactivity and applications.

5-Bromo-1H-indole-3-carbaldehyde:

Biologische Aktivität

1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde (CAS No. 887690-40-6) is an indole derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Indole Derivatives

Indole derivatives are known for their significant roles in various biological processes. They have been extensively studied for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties . The structural characteristics of indoles allow them to interact with multiple biological targets, influencing various biochemical pathways.

Target Interactions

This compound interacts with several biological targets:

- Receptors : It binds to receptors involved in cell signaling, which can modulate cellular responses.

- Enzymes : The compound inhibits specific enzymes linked to cancer cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory effects.

Biochemical Pathways

The compound's activity can be attributed to its ability to influence key biochemical pathways:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have demonstrated that this compound has potent anticancer properties. For instance:

- In vitro assays showed that the compound effectively inhibited the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

- The compound's mechanism involves the induction of apoptosis through caspase activation and reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound exhibits notable antimicrobial activity:

- It has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| E. coli | >100 |

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various indole derivatives, this compound was found to be more effective than traditional chemotherapeutics in specific cancer models. The study utilized colony formation assays and flow cytometry to assess its effectiveness in inducing apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against resistant strains. The results indicated that it was particularly effective against MRSA strains, showcasing its potential as a novel therapeutic agent against antibiotic-resistant infections .

Eigenschaften

IUPAC Name |

1-ethyl-2-methyl-2,3-dihydroindole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-3-13-9(2)6-11-7-10(8-14)4-5-12(11)13/h4-5,7-9H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYZVTDUVYAGGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CC2=C1C=CC(=C2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.